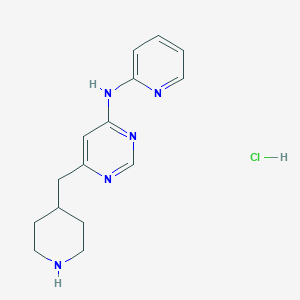
(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride
Übersicht
Beschreibung
(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride is a useful research compound. Its molecular formula is C15H20ClN5 and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(6-Piperidin-4-ylmethyl-pyrimidin-4-yl)-pyridin-2-yl-amine hydrochloride, with a CAS number of 1309672-63-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula: C₁₅H₂₀ClN₅
- Molecular Weight: 305.81 g/mol
- CAS Number: 1309672-63-6
Research has indicated that compounds similar to this compound exhibit significant activity against various biological targets, notably in the context of viral infections and cancer therapy.
- Antiviral Activity : This compound belongs to a class of piperidine derivatives that have shown promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. Studies have reported that these compounds can inhibit HIV replication with effective concentrations (EC50) in the low nanomolar range, outperforming existing treatments like nevirapine .
- Anticancer Properties : The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, it has been shown to target the USP1/UAF1 deubiquitinase complex, which is involved in tumorigenesis, indicating its potential role in anticancer therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
- HIV Research : A study demonstrated that derivatives of piperidinyl-pyrimidine significantly inhibited HIV replication in vitro, with lower IC50 values than traditional NNRTIs. The mechanism was attributed to allosteric inhibition of reverse transcriptase, providing a new avenue for HIV treatment .
- Cancer Therapeutics : In another investigation, compounds targeting the USP1/UAF1 complex showed promise in reducing tumor growth in preclinical models. The study emphasized the importance of these compounds in developing targeted cancer therapies .
- Antibacterial Studies : The antibacterial activity was assessed against multiple strains, revealing potent effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, highlighting their potential use in treating resistant bacterial infections .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Cancer Treatment
- Cell Proliferation Studies
- Protein Kinase Inhibition
Case Study 1: Acute Myeloid Leukemia (AML)
In a study published in a peer-reviewed journal, MV4-11 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers, highlighting its potential as a therapeutic agent against AML .
Case Study 2: Solid Tumors
Another investigation focused on solid tumor models where the compound was administered alongside standard chemotherapeutics. The findings suggested enhanced efficacy of the treatment regimen, attributed to the synergistic effects of combining CDK inhibition with traditional therapies .
Eigenschaften
IUPAC Name |
6-(piperidin-4-ylmethyl)-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5.ClH/c1-2-6-17-14(3-1)20-15-10-13(18-11-19-15)9-12-4-7-16-8-5-12;/h1-3,6,10-12,16H,4-5,7-9H2,(H,17,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLAJNCWVBWORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=NC=N2)NC3=CC=CC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















